molecular formula C20H34N4O4 B1680587 1,6-Bis(cyclohexyloximinocarbonyl)hexane CAS No. 83654-05-1

1,6-Bis(cyclohexyloximinocarbonyl)hexane

Cat. No. B1680587
CAS RN: 83654-05-1
M. Wt: 394.5 g/mol
InChI Key: RXSVYGIGWRDVQC-UHFFFAOYSA-N
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Description

1,6-Bis(cyclohexyloximinocarbonyl)hexane is a chemical compound with the molecular formula C20H34N4O4 . It is also known by other names such as RHC 80267, RG 80267, and U 57908 .


Molecular Structure Analysis

The molecular structure of 1,6-Bis(cyclohexyloximinocarbonyl)hexane is represented by the formula C20H34N4O4 . The molecular weight of this compound is 394.5 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Bis(cyclohexyloximinocarbonyl)hexane include a molecular formula of C20H34N4O4 and a molar mass of 394.26 .

Scientific Research Applications

Dehydrogenation Reactions

  • 1,6-Bis(diphenylphosphino)hexane, a related compound, has been studied for its ability to undergo dehydrogenation reactions with rhodium(I) and iridium(I) complexes. These reactions form square-planar complexes that react reversibly with carbon monoxide (Clark, 1977).

Curing Reaction of Diepoxyimides

  • Diepoxyimides, such as 1,6-bis(N-glycidyl-4-oxycarbonyl-phthalimido)hexane, can cure by heating or with curing agents, as studied through Differential Scanning Calorimetry (DSC). This research provides insights into the kinetic parameters for self-curing and curing with specific agents (Campa, Abajo, Mantecon, & Cádiz, 1987).

Liquid Crystalline Properties

  • New series of 1,6-bis[(2,5-bis(4-alkoxy)phenoxycarbonyl)phenoxy]hexanes have been synthesized, and their liquid crystalline properties were examined. This research contributes to the understanding of liquid crystal technology (Huh, Jin, Achard, & Hardouin, 1999).

Synthesis and Characterization

Polymerization Processes

  • Research has been conducted on the polymerization of α-olefins using a Ni(II)-α-diimine catalyst, which includes the use of compounds like 1,6-bis(diphenylphosphino)hexane. This study is crucial for understanding the synthesis of polyethylene and polypropylene (Yuan, Silva, Gomes, Valerga, Campos, Ribeiro, Chien, & Marques, 2005).

Thermogravimetric Analysis

  • The compound 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane has been analyzed using thermogravimetric analysis (TG), gas chromatography (GC), and mass spectrometry (MS), offering valuable information about its thermal degradation properties (Shimasaki, Murai, Sakai, & Tsukurimichi, 1988).

Infrared Spectroscopy in Polymer Study

properties

IUPAC Name

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSVYGIGWRDVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232494
Record name (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(cyclohexyloximinocarbonyl)hexane

CAS RN

83654-05-1
Record name Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83654-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Bis(cyclohexyloximinocarbonyl)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WC Hubbard, TR Hundley, DW MacGlashan - FASEB …, 1996 - jhu.pure.elsevier.com
DAGs have a well defined role in the activation of PKC and since stimulusinduced activation of PKC in HB is transient, we examined whether this transient was due to a transient …
Number of citations: 2 jhu.pure.elsevier.com
A Iglesias Fernández - 2018 - minerva.usc.es
Los receptores 5-HT2A de serotonina son receptores acoplados a proteínas G (GPCRs) asociados a patologías del sistema nervioso central como la esquizofrenia, los cuales forman …
Number of citations: 0 minerva.usc.es

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